molecular formula C8H11BrF2N2O B2646776 4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole CAS No. 1856042-20-0

4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B2646776
CAS No.: 1856042-20-0
M. Wt: 269.09
InChI Key: HWJZKMWHTRVKDN-UHFFFAOYSA-N
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Description

4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole is a chemical compound with a unique structure that includes a bromine atom, a difluoromethyl group, and a propoxymethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a pyrazole derivative followed by the introduction of the difluoromethyl and propoxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole derivative with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of new compounds with different substituents.

Scientific Research Applications

4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate and its possible therapeutic effects.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the bromine atom and propoxymethyl group contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-(difluoromethyl)-2-methylbenzene: This compound shares the difluoromethyl and bromine groups but has a different core structure.

    4-bromo-1,1-difluorocyclohexane: Similar in having bromine and difluoromethyl groups but differs in the cyclohexane ring structure.

    4-bromo-1-(difluoromethyl)-1H-imidazole: Another compound with a bromine and difluoromethyl group but with an imidazole ring instead of a pyrazole ring.

Uniqueness

4-bromo-1-(difluoromethyl)-3-(propoxymethyl)-1H-pyrazole is unique due to its specific combination of functional groups and the pyrazole ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-bromo-1-(difluoromethyl)-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF2N2O/c1-2-3-14-5-7-6(9)4-13(12-7)8(10)11/h4,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJZKMWHTRVKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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